molecular formula C19H17N3O3 B11394395 1-(4-ethoxyphenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide

1-(4-ethoxyphenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11394395
M. Wt: 335.4 g/mol
InChI Key: UATATWXJXJEKSJ-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridazines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a phenyl group, and a dihydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common method involves the condensation of 4-ethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the dihydropyridazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hyd

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-4-oxo-N-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C19H17N3O3/c1-2-25-16-10-8-15(9-11-16)22-13-12-17(23)18(21-22)19(24)20-14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,20,24)

InChI Key

UATATWXJXJEKSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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